Jnk-IN-5

Description

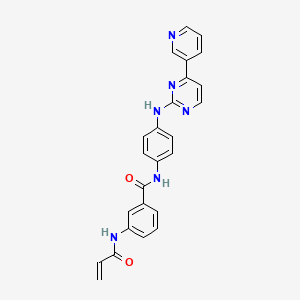

Structure

3D Structure

Properties

Molecular Formula |

C25H20N6O2 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

3-(prop-2-enoylamino)-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

InChI |

InChI=1S/C25H20N6O2/c1-2-23(32)28-21-7-3-5-17(15-21)24(33)29-19-8-10-20(11-9-19)30-25-27-14-12-22(31-25)18-6-4-13-26-16-18/h2-16H,1H2,(H,28,32)(H,29,33)(H,27,30,31) |

InChI Key |

LUFRTLQRKNBFAZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |

Origin of Product |

United States |

Mechanism of Action and Molecular Interactions of Jnk in 5

Kinase Selectivity Profiling

Broad Kinome Screening Methodologies

Broad kinome screening is a crucial methodology employed to assess the selectivity of kinase inhibitors across a wide panel of kinases. While specific detailed kinome screening data for JNK-IN-5 was not available in the provided snippets, related covalent JNK inhibitors, such as JNK-IN-8, have undergone extensive biochemical and cellular profiling to establish their selectivity. nih.gov The availability of datasets like the JNK-IN-5A KINOMEscan indicates that such screening has been performed for compounds in this series. harvard.edu The purpose of such screening is to identify potential off-target kinase activities, which is essential for understanding the compound's specificity and potential for unintended cellular effects. nih.gov

Isoform-Specific Selectivity (JNK1, JNK2, JNK3)

The JNK family consists of three distinct isoforms: JNK1 (MAPK8), JNK2 (MAPK9), and JNK3 (MAPK10). mdpi.comtandfonline.com These isoforms are encoded by separate genes and exhibit differential tissue expression patterns. mdpi.comnih.govtandfonline.commdpi.comacs.org JNK1 and JNK2 are widely expressed in most tissues, while JNK3 expression is predominantly found in the central nervous system, heart, and testes. nih.govtandfonline.commdpi.comacs.org

Table 2: JNK Isoform Tissue Expression

| Isoform | Primary Tissue Expression |

| JNK1 | Ubiquitous (most tissues) |

| JNK2 | Ubiquitous (most tissues) |

| JNK3 | Nervous system (brain), Heart, Testes nih.govtandfonline.commdpi.comacs.org |

Achieving high isoform selectivity among JNKs with small molecule inhibitors is challenging due to the high degree of sequence identity, particularly within the ATP-binding pocket, which exceeds 90%. acs.org

Initial research describing this compound characterized it as a potent inhibitor of JNK1, JNK2, and JNK3, indicating a pan-JNK inhibitory profile. nih.gov However, another source describes JNK-IN-5A as having selectivity for JNK2 and JNK3. elifesciences.org This suggests that while this compound was initially developed as a potent inhibitor across all three isoforms, subtle structural differences in closely related compounds like JNK-IN-5A or specific assay conditions might influence observed selectivity. The development of inhibitors with improved selectivity for specific JNK isoforms remains an active area of research, with other compounds demonstrating varying degrees of selectivity (e.g., for JNK3 over JNK1 and JNK2). tandfonline.comacs.org

Biological Activities of Jnk in 5 in Cellular Systems

Modulation of Cellular Processes

JNK signaling is a multifaceted pathway that influences numerous aspects of cell behavior. Its modulation by inhibitors can have significant effects on cell fate and function.

Regulation of Cell Proliferation

JNK signaling plays a complex role in regulating cell proliferation, which can be context-dependent. While transient JNK activation may be involved in cell survival and proliferation, sustained activation is often associated with apoptosis. mmsl.cz JNKs are involved in regulating cell proliferation, and dysregulated JNK signaling has been linked to cancer. stemcell.com Inhibition of JNK activity has been shown to impact cell proliferation in various cell types. For example, in prostate cancer cells, JNK inhibition did not show an effect on proliferative activity after a 6-hour treatment. mdpi.com In contrast, sustained JNK expression in Drosophila has been associated with excessive proliferation and tumorous overgrowths. nih.gov JNK1 and JNK2 have been shown to have distinct roles in regulating c-Jun-dependent cell proliferation. nih.gov

Influence on Cell Migration and Invasion

JNK signaling is a key regulator of cell migration and invasion, processes critical in development and disease progression, such as cancer metastasis. Activated JNK can promote invasive behaviors. frontiersin.org Studies using JNK inhibitors have demonstrated a reduction in cell migration and invasion in various cancer cell lines. For instance, JNK inhibition decreased the migration and invasion of prostate cancer cells. mdpi.com Specifically, JNK inhibition reduced cell motility by 15 ± 4% in DU145 and PC-3 cells after 6 hours. mdpi.com JNK inhibition also significantly decreased the invasion of PC-3 cells. mdpi.com In pancreatic cancer cells, JNK activation was found to be a key event in promoting cell migration and invasion, and inhibiting JNK reduced this activity. oncotarget.com Sustained JNK activity has been shown to promote epithelial-mesenchymal transition (EMT), invasion, and survival of breast cancer cells. nih.gov

Here is a table summarizing some findings on JNK inhibition and cell migration/invasion:

| Cell Type | Treatment | Effect on Migration | Effect on Invasion | Source |

| DU145 & PC-3 (PCa) | JNK Inhibition | Decreased (15±4%) | Decreased | mdpi.com |

| PC-3 (PCa) | JNK Inhibition | Not specified | Significantly decreased | mdpi.com |

| Pancreatic cancer cells | JNK Inhibition | Reduced | Reduced | oncotarget.com |

| Breast cancer cells | Constitutively active JNK overexpression | Enhanced | Enhanced | nih.gov |

Effects on Apoptotic Pathways

JNK signaling plays a significant and often complex role in regulating apoptosis (programmed cell death). JNK can promote apoptosis through multiple mechanisms, including stimulating the expression of pro-apoptotic genes via transcription factors like c-Jun, p53, and p73. genesandcancer.comnih.govnih.gov JNK can also directly phosphorylate pro-apoptotic proteins such as Bim and Bad, and anti-apoptotic proteins like Bcl-2, to modulate their activity. genesandcancer.comnih.govnih.govmdpi.com Sustained activation of JNK is often associated with inducing apoptosis. mmsl.cznih.gov Conversely, inhibiting JNK can prevent cell death in certain contexts, such as in neurons. nih.gov JNK inhibition has been shown to induce apoptosis in neuromasts, mainly through caspase-3 activation. frontiersin.org

Impact on Autophagy Mechanisms

JNK signaling is involved in the regulation of autophagy, a cellular process for degradation and recycling of cellular components. JNK can promote autophagy through several mechanisms. genesandcancer.commdpi.com One mechanism involves the phosphorylation of Bcl-2 or Bcl-xL by JNK, which interferes with their binding to Beclin 1, a protein required for initiating autophagosome formation, thus releasing Beclin 1 to stimulate autophagy. genesandcancer.commdpi.comnih.gov JNK can also phosphorylate transcription factors like FoxO, which mediate the transcription of autophagy-related genes such as Beclin 1, ATG5, ATG7, and LC3. genesandcancer.commdpi.commdpi.com Additionally, JNK activation can lead to the upregulation of DRAM (damage-regulated autophagy modulator), promoting autophagosome accumulation. mdpi.com Studies have shown that JNK inhibition can lead to an increase in autophagy in certain cell types, such as androgen-independent prostate cancer cells. mdpi.com However, in testicular ischemia, JNK triggered Beclin-1-induced autophagy, and JNK inhibition reduced the levels of Beclin 1 and LC3B mRNA while increasing p62 mRNA. mdpi.com

Here is a table illustrating the impact of JNK on key autophagy proteins:

| Protein | JNK Action | Effect on Autophagy | Source |

| Beclin 1 | Phosphorylation (indirect via Bcl-2/Bcl-xL) or transcriptional upregulation | Promotes | genesandcancer.commdpi.comnih.gov |

| ATG5, ATG7, LC3 | Transcriptional upregulation (via FoxO/AP1) | Promotes | genesandcancer.commdpi.commdpi.com |

| Bcl-2/Bcl-xL | Phosphorylation | Releases Beclin 1, promotes | genesandcancer.commdpi.comnih.gov |

| DRAM | Upregulation | Promotes autophagosome accumulation | mdpi.com |

| p62/SQSTM1 | Downregulation (indirect) | Implies increased degradation via autophagy | mdpi.com |

Control of Cellular Differentiation

JNK signaling is involved in controlling cellular differentiation in various biological contexts. JNKs are involved in regulating cell differentiation. stemcell.comnih.govmdpi.com The JNK pathway can influence the differentiation of various cell types, including immune cells and stem cells. mdpi.commdpi.com For example, JNK/c-Jun signaling is partly responsible for the suppression of Th17 cell development and differentiation. mdpi.com In stem cells, JNK signaling can play roles in both self-renewal and differentiation, and its specific effect can depend on the type of stem cell and the stimuli received. mdpi.comresearchgate.net JNK signaling has been shown to modulate WNT signaling strength to regulate intestinal stem cell homeostasis, promoting proliferation and differentiation by upregulating WNT target genes. researchgate.net JNK is also involved in neuronal differentiation. researchgate.net

Impact on Specific Cellular Responses

JNK inhibitors, including compounds like Jnk-IN-5, modulate various cellular responses by interfering with the activity of the JNK signaling pathway. The outcome of JNK inhibition can be complex and context-dependent, influencing processes critical for cell survival, death, migration, and metabolism mdpi.comnih.gov.

Stress Response Modulation

The JNK pathway is a key mediator of cellular responses to a wide range of stress signals, including oxidative stress, heat shock, and genotoxic stress mdpi.comresearchgate.net. JNK inhibitors can modulate these responses. Depending on the intensity and duration of the stress signal, JNK signaling can lead to diverse outcomes such as DNA repair, antioxidant production, or cell death researchgate.net. Inhibiting JNK can therefore influence the cell's decision to survive and repair damage or undergo programmed cell death nih.govresearchgate.net. For instance, JNK is activated in response to cisplatin-induced DNA damage, and this activation contributes to determining cell fate acs.org. JNK inhibitors can influence this process, with studies showing a cell-protective role of JNK at low cisplatin (B142131) concentrations and a pro-apoptotic or neutral role at higher concentrations in lung cancer cells acs.org.

Inflammatory Cytokine Regulation

JNK signaling plays a significant role in inflammatory responses and the production of inflammatory cytokines mdpi.comnih.govmdpi.com. Activation of JNK can be triggered by inflammatory cytokines, and in turn, JNK can promote the expression of genes encoding pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6 tandfonline.com. JNK inhibitors are thus investigated for their potential to regulate the production and effects of these cytokines. For example, in the context of obesity-induced insulin (B600854) resistance, JNK activation contributes to an enhanced pro-inflammatory state and increased production of these cytokines tandfonline.com.

Epithelial-Mesenchymal Transition (EMT) Suppression

The epithelial-mesenchymal transition (EMT) is a biological process crucial for development and implicated in cancer metastasis, where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness nih.govbiomolther.org. JNK activation has been shown to be involved in the induction and progression of EMT biomolther.orgresearchgate.net. Studies using JNK inhibitors have demonstrated their ability to reduce the EMT process in various cancer cell lines, including prostate and lung cancer cells biomolther.orgresearchgate.net. Inhibition of JNK can lead to the suppression of mesenchymal markers like vimentin (B1176767) and restoration of epithelial markers like E-cadherin biomolther.orgresearchgate.net. Research indicates that JNK is not required for the initiation of EMT but is critical for its progression, potentially through transcriptional reprogramming of key EMT genes nih.gov.

| Cell Line | Treatment | Effect on E-cadherin | Effect on Vimentin | Citation |

|---|---|---|---|---|

| DU145 (Prostate Cancer) | JNK Inhibitor | Increased expression | Suppressed expression | researchgate.net |

| PC-3 (Prostate Cancer) | JNK Inhibitor | Increased expression | Suppressed expression | researchgate.net |

| A549 (Lung Adenocarcinoma) | Cardamonin (JNK inhibitor) + TGF-β1 | Restored expression | Suppressed expression | biomolther.org |

Metabolic Pathway Regulation

JNK signaling has a significant impact on metabolic processes, and its dysregulation is associated with metabolic disorders tandfonline.commdpi.com. JNK activity can regulate metabolism by phosphorylating various substrates and influencing the expression of metabolic genes tandfonline.commdpi.com. In the context of obesity, JNK plays a critical role in the development of insulin resistance by interfering with insulin signaling and promoting the production of inflammatory cytokines tandfonline.com. Studies, including those using JNK-IN-5A, have investigated the role of JNK inhibition in dietary-induced metabolic dysfunction, observing effects on fat accumulation, steatosis-related protein expression, and the regulation of genes involved in metabolic pathways like oxidative phosphorylation, the TCA cycle, and insulin signaling elifesciences.org.

Antioxidant Response Modulation

The JNK pathway is involved in the cellular response to oxidative stress, and JNK signaling can influence the production of antioxidants researchgate.netnih.gov. Depending on the context, JNK activation can either promote cell death under high oxidative stress or contribute to antioxidant defenses researchgate.net. Research suggests that JNK activity can positively regulate neuronal antioxidant defense by regulating the expression of antioxidant genes nih.gov. Inhibiting JNK may therefore impact the cell's ability to counteract oxidative damage.

Reversal of Cellular Drug Resistance

JNK signaling has been implicated in the development of cellular resistance to various therapeutic agents, particularly in cancer cells nih.govfrontiersin.org. The JNK pathway can promote cancer cell survival and evade therapy-induced apoptosis nih.gov. Mechanisms by which JNK contributes to drug resistance include its involvement in DNA damage repair, regulation of cell cycle, and modulation of the tumor microenvironment frontiersin.org. Inhibition of JNK has been explored as a strategy to overcome drug resistance in several cancer types. For example, JNK inhibition has shown potential in reversing cisplatin resistance in ovarian and liver cancer cells frontiersin.orgijbs.com. In colorectal cancer cells, the JNK pathway has been linked to resistance to 5-fluorouracil (B62378) (5-FU), and JNK inhibition has been shown to sensitize these cells to 5-FU treatment, potentially by regulating the expression of drug efflux pumps like ABCG2 amegroups.org.

| Cancer Type | Drug Resistance | Effect of JNK Inhibition | Proposed Mechanism | Citation |

|---|---|---|---|---|

| Ovarian Cancer | Cisplatin | Enhanced DNA damage, potential reversal of resistance | Regulation of cell cycle | frontiersin.org |

| Liver Cancer | Cisplatin | Reversal of resistance | Down-regulation of Galectin-1 via JNK/c-Jun-ATF2 pathway | ijbs.com |

| Colorectal Cancer | 5-Fluorouracil (5-FU) | Sensitization to 5-FU | Regulation of ABCG2 expression | amegroups.org |

In Vitro Model Systems Utilized in this compound Research

In vitro model systems, including two-dimensional (2D) cell cultures, three-dimensional (3D) organoid cultures, and primary cell line investigations, are instrumental in dissecting the cellular and molecular effects of compounds like this compound. These models offer controlled environments to study biological activities, signal transduction pathways, and potential therapeutic effects.

Three-Dimensional Organoid Culture Systems

Three-dimensional (3D) organoid cultures are self-organizing cellular structures derived from stem cells or primary tissues that mimic the architecture and function of native organs more closely than 2D cultures. tcichemicals.comnih.gov Organoids provide a more physiologically relevant model for studying complex biological processes, including tissue development, disease progression, and drug responses. tcichemicals.comnih.gov

This compound and other JNK inhibitors have been investigated in 3D organoid systems, particularly in cancer research. Studies using patient-derived organoids (PDOs) have demonstrated the efficacy of JNK inhibitors in inhibiting tumor growth. For example, JNK-IN-8, a covalent JNK inhibitor, showed concentration-dependent inhibition of organoid growth in triple-negative breast cancer PDO models. aacrjournals.org Treatment with JNK-IN-8 led to phenotypic changes, including rupture and disintegration of organoids. aacrjournals.org

In pancreatic cancer research, JNK inhibitor IX (JNK-in-IX) was found to be effective in primary pancreatic cancer organoids, although less pronounced than in cell lines, highlighting the potential of inhibitors in more complex models. frontiersin.org Another study using patient-derived colorectal cancer (CRC) organoids demonstrated that JNK-IN-8 sensitized organoids with PD-L1 knockdown to chemotherapy, indicating a role for JNK signaling in chemoresistance within a 3D context. researchgate.net

Research in intestinal organoids has also revealed the role of JNK signaling in cell competition between cancer cells and wild-type cells, where JNK activation in wild-type cells drives their elimination by cancer cells. nih.gov Inhibition of JNK activity using MKP5 overexpression in mouse intestinal organoids reduced the activation of cJUN, a downstream target of JNK, confirming the involvement of JNK signaling in this process. nih.gov

These findings underscore the utility of 3D organoid models in evaluating the effects of this compound and other JNK inhibitors in a more physiologically relevant setting, providing insights into complex cellular interactions and therapeutic responses that may not be evident in 2D cultures.

Here is a table summarizing some findings from 3D organoid studies:

| JNK Inhibitor | Organoid Model | Key Finding | Source |

| JNK-IN-8 | Triple-negative breast cancer PDOs | Concentration-dependent inhibition of organoid growth; led to rupture. | aacrjournals.org |

| JNK inhibitor IX | Primary pancreatic cancer organoids | Effective in inhibiting cell growth. | frontiersin.org |

| JNK-IN-8 | Colorectal cancer PDOs (PD-L1 KD) | Sensitized organoids to chemotherapy. | researchgate.net |

| MKP5 (inhibitor of JNK activity) | Mouse intestinal organoids | Reduced cJUN activation; involved in cell competition and WT cell elimination. | nih.gov |

Primary Cell Line Investigations

Primary cell lines are derived directly from tissues and have undergone limited passaging, retaining many characteristics of the original tissue cells. acs.org Studies using primary cell lines allow for the investigation of this compound's effects in a context closer to the in vivo situation compared to continuous cell lines, which may have accumulated genetic alterations over time.

Research involving primary cells has explored the role of JNK signaling in various physiological and pathological processes. For example, primary mammary tumor cell lines established from murine carcinomas were used to examine gene expression changes in response to JNK deficiency. pnas.org These studies revealed differentially expressed genes in JNK-deficient tumor cells compared to wild-type cells. pnas.org

In the context of cancer, patient-derived lung cancer primary cell lines have been utilized to investigate the role of JNK inhibition in cell death regulation during cisplatin treatment. acs.org These studies suggested that the concentration-dependent change in the role of JNK observed in a continuous lung cancer cell line (A549) was not specific to that line but might depend on the oncogenic mutation present in the primary cells. acs.org

Primary splenic B cells have been used to study the effect of JNK inhibition on proliferation, showing a dose-dependent reduction in proliferation upon JNK inhibition. nih.gov

While specific detailed findings for this compound in primary cell lines are less extensively reported compared to established cell lines or organoids in the provided search results, the use of primary cells is crucial for understanding the effects of JNK inhibitors in a more physiologically relevant cellular environment and for assessing potential patient-specific responses.

Here is a table summarizing some findings from primary cell investigations using JNK inhibitors:

| JNK Inhibitor Used | Primary Cell Type | Key Finding | Source |

| JNK deficiency | Murine mammary tumor primary cell lines | Differentially expressed genes compared to wild-type cells. | pnas.org |

| SP600125 | Patient-derived lung cancer primary cells | Role of JNK inhibition in cell death during cisplatin treatment varies. | acs.org |

| JNK inhibition | Primary splenic B cells | Dose-dependent reduction in proliferation. | nih.gov |

Preclinical Efficacy Studies of Jnk in 5 in Animal Models

Metabolic Disorder Models

The JNK signaling pathway plays a significant role in the development and progression of metabolic disorders, including those affecting the liver and glucose metabolism. JNK activation is associated with obesity, insulin (B600854) resistance, and fatty liver disease researchgate.netnih.govnih.govmdpi.com. Studies using animal models, particularly those involving high-fat diets or genetic modifications affecting JNK, have demonstrated that inhibiting JNK can improve metabolic parameters researchgate.netnih.govnih.govnih.govplos.org.

Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD), previously known as Non-Alcoholic Fatty Liver Disease (NAFLD), is characterized by excessive fat accumulation in the liver and is closely linked to metabolic dysregulation. JNK activation is known to contribute to hepatic insulin resistance, steatosis, and hepatocyte death nih.govnih.govnih.gov. Preclinical studies have indicated that inhibiting JNK might be beneficial for treating liver diseases, including MAFLD and NASH researchgate.netnih.govnih.gov.

A recent study investigated the effects of JNK-IN-5A, described as a selective JNK2 and JNK3 inhibitor, in rats subjected to sucrose (B13894) overconsumption, a model relevant to metabolic dysfunction and MAFLD. While the study primarily focused on transcriptional responses, it reported that JNK-IN-5A administration significantly reduced the expression of both Jnk1 and Jnk2 genes in the liver nih.gov. This suggests that JNK-IN-5A can inhibit JNK expression in hepatic tissue in vivo. The study also referenced a previous in vitro study where JNK-IN-5A effectively decreased fat accumulation and the expression of steatosis-related proteins in a cell model simulating activated de novo lipogenesis in MAFLD patients nih.gov.

While direct in vivo data demonstrating JNK-IN-5's efficacy in reducing hepatic steatosis or inflammation in established MAFLD animal models were not extensively detailed in the retrieved information, the observed reduction in JNK gene expression in the liver of sucrose-fed rats treated with JNK-IN-5A provides a mechanistic link supporting its potential in this context nih.gov. Broader research on JNK inhibition in MAFLD models using other inhibitors or genetic approaches has shown protective effects against steatosis nih.govnih.gov.

Key findings related to JNK-IN-5A in a metabolic dysfunction model:

| Animal Model | Treatment | Tissue Examined | Key Finding | Source |

| Sucrose-fed rats | JNK-IN-5A | Liver | Significant reduction in Jnk1 and Jnk2 gene expression. | nih.gov |

| In vitro steatosis model | JNK-IN-5A | Hepatocytes | Decreased fat accumulation and steatosis-related proteins. | nih.gov |

Insulin resistance is a core feature of metabolic syndrome and type 2 diabetes, where cells fail to respond effectively to insulin. JNK is a crucial mediator of insulin resistance, particularly through the phosphorylation of Insulin Receptor Substrate-1 (IRS-1) at an inhibitory site ahajournals.org. Activation of JNK in metabolic tissues like the liver, skeletal muscle, and adipose tissue contributes to impaired insulin signaling nih.govmdpi.com.

Studies using animal models, such as high-fat diet-fed mice and genetically obese mice, have shown that JNK activation is increased in insulin-sensitive tissues nih.govnih.govnih.gov. Systemic knockout of JNK1 in mice has been shown to protect against high-fat diet-induced inflammation and insulin resistance nih.govmdpi.com.

The study in sucrose-fed rats treated with JNK-IN-5A also examined gene expression changes related to insulin signaling. JNK-IN-5A administration significantly reduced the expression of genes involved in insulin signaling in both the liver and visceral white adipose tissue (vWAT) nih.gov. This transcriptional effect suggests that JNK-IN-5A can modulate pathways relevant to insulin action in key metabolic tissues.

While the study nih.gov focused on gene expression and did not provide direct data on improvements in systemic insulin sensitivity (e.g., via glucose or insulin tolerance tests), the observed impact on insulin signaling-related genes in relevant tissues supports the potential of this compound as a modulator of insulin resistance.

Glucose homeostasis, the balance of glucose production and utilization, is tightly regulated. Dysregulation of this process is central to diabetes. JNK activation can impair glucose metabolism in various animal models, including obese and type 2 diabetes models researchgate.netnih.govresearchgate.net. Sustained JNK activation in pancreatic β-cells can also negatively impact insulin secretion nih.govmdpi.com.

Studies in JNK1-deficient mice have shown protection from high-fat diet-induced hyperinsulinemia and improved glucose tolerance, indicating a role for JNK1 in the deterioration of glucose homeostasis under obese conditions plos.orgresearchgate.net. However, the specific contribution of JNK activation in different tissues to systemic glucose homeostasis is complex and still under investigation plos.org.

The study involving JNK-IN-5A in sucrose-fed rats did not explicitly detail outcomes related to systemic glucose homeostasis, such as fasting glucose levels or results from glucose tolerance tests nih.gov. However, its observed effects on JNK expression and insulin signaling-related genes in the liver and vWAT are relevant to glucose regulation, as these tissues play critical roles in maintaining glucose balance nih.gov. Further studies would be needed to directly assess the impact of this compound on glucose homeostasis parameters in animal models of metabolic dysfunction.

Oncological Models

The role of JNK signaling in various cancers has been a subject of extensive research. JNK inhibitors have been explored for their potential to modulate tumor growth and progression in different cancer types.

Breast Cancer Models (e.g., Triple-Negative Breast Cancer, HER2-driven)

Research into JNK inhibition in breast cancer models, including subtypes like Triple-Negative Breast Cancer (TNBC) and HER2-driven breast cancer, has been conducted using various JNK inhibitors and genetic approaches. Studies have investigated the impact of JNK modulation on tumor growth, metastasis, and chemoresistance in murine models mdpi.combiorxiv.orgembopress.orgbiorxiv.orgnih.govnih.govresearchgate.netaacrjournals.org. While JNK-IN-8 and other inhibitors have shown effects on tumor growth and metastasis in TNBC models biorxiv.orgbiorxiv.orgnih.govnih.govresearchgate.net, and JNK deficiency has shown complex roles in HER2-driven models nih.govresearchgate.netnih.govresearchgate.net, specific detailed efficacy data for this compound or Jnk-IN-5A in these particular breast cancer animal models were not found within the provided context. JNK-IN-5A has been reported to affect the production of key proteins in metabolic pathways and show potential for reducing the growth of HepG2 cancer cells tandfonline.com.

Pancreatic Cancer Xenograft Models

JNK signaling is implicated in pancreatic cancer, and inhibitors have been tested in xenograft models. Studies have indicated that JNK inhibition can impact pancreatic cancer cell growth and tumor progression in murine models nih.govresearchgate.netjci.orgnih.gov. For instance, a JNK inhibitor combined with TRAIL demonstrated a significant reduction in tumor weight in orthotopic xenografts nih.gov, and JNK-IN-8 showed synergy with chemotherapy in PDX models jci.org. However, specific detailed efficacy data for this compound or Jnk-IN-5A in pancreatic cancer xenograft models were not found within the provided context.

Lung Cancer Models

Investigations into the role of JNK signaling in lung cancer have involved cell lines and animal models nih.govnih.govaacrjournals.orgacs.org. JNK inhibitors have been studied for their effects on lung cancer cell growth and as potential therapeutic strategies nih.govaacrjournals.orgacs.org. Animal models, such as nude mouse models and Lewis lung cancer models, have been used in this research area nih.govnih.gov. However, specific detailed efficacy data for this compound or Jnk-IN-5A in lung cancer animal models were not found within the provided context.

Hepatocellular Carcinoma Models

JNK signaling is involved in hepatocellular carcinoma (HCC), and the efficacy of JNK inhibitors has been explored in this context. JNK-IN-5A has been reported to reduce the growth of HepG2 cancer cells tandfonline.com. Other JNK inhibitors, such as SP600125, have been shown to increase the sensitivity of HCC cells to cisplatin (B142131) and inhibit tumor growth in combination with cisplatin in CDDP-resistant animal models researchgate.netijbs.comeuropeanreview.org. JNK inhibition has also been shown to sensitize HCC cells to TRAIL-mediated apoptosis uni-muenchen.de. However, specific detailed efficacy data for this compound (beyond the HepG2 cell growth mentioned in tandfonline.com) in broader HCC animal models were not found within the provided context.

Based on the available information, the specific efficacy finding for Jnk-IN-5A in oncological models is its effect on HepG2 cell growth.

Table 1: Summary of Specific this compound/5A Efficacy Finding in Oncological Models

| Model Type | Specific Finding for this compound/5A |

| Hepatocellular Carcinoma | Reduced growth of HepG2 cancer cells tandfonline.com |

Inflammatory and Autoimmune Disease Models

JNK signaling plays a role in inflammatory and autoimmune processes, making JNK inhibitors potential therapeutic agents for related diseases.

Autoimmune Arthritis Models

Activation of JNK has been observed in inflamed joints in animal models of rheumatoid arthritis (RA) and in patients with autoimmune arthritis nih.govresearchgate.net. Studies using JNK inhibitors like SP600125 and AS601245 in rat and mouse models of arthritis have demonstrated efficacy in reducing inflammation, paw swelling, and inhibiting joint damage nih.govresearchgate.netstanford.eduarchivesofrheumatology.org. GCSB-5, which affects MAPK pathways including JNK, also reduced inflammatory arthritis in a murine model archivesofrheumatology.orgarchivesofrheumatology.org. However, specific detailed efficacy data for this compound or Jnk-IN-5A in autoimmune arthritis animal models were not found within the provided context.

Other Disease Models

Pulmonary Fibrosis Models

The JNK pathway, particularly JNK1, has been implicated in the pathogenesis of pulmonary fibrosis. nih.govplos.org Studies using mouse models of lung fibrosis, such as those induced by bleomycin (B88199) or adenovirus expressing active transforming growth factor beta-1 (AdTGFβ1), have demonstrated prominent activation of JNK in bronchial epithelia. plos.org

Research using JNK1-deficient mice (JNK1−/−) has shown protection against TGF-β1 and bleomycin-induced pro-fibrotic gene expression and pulmonary fibrosis, suggesting a requirement for JNK1 in promoting collagen deposition in these models. nih.govmdpi.com Specifically, JNK1 deficiency inhibited collagen deposition in bleomycin-induced fibrotic lungs compared to wild-type mice. mdpi.com Conditional ablation of JNK1 in bronchiolar epithelial cells and type II alveolar epithelial cells resulted in strong resistance to bleomycin- or AdTGFβ1-induced fibrosis. mdpi.com Furthermore, delayed epithelial-specific ablation of JNK1 prevented and even reversed established fibrotic remodeling in the AdTGFβ1 model, indicating the potential therapeutic relevance of targeted JNK1 inhibition in fibrosis. plos.orgmdpi.com

Pharmacological JNK inhibitors have also shown efficacy in animal models of pulmonary fibrosis. A JNK inhibitor (CC-930) attenuated bleomycin- and house dust mite-induced pulmonary fibrosis in mice. plos.org Regression of fibrosis induced by JNK inhibitors has also been observed in animal models of systemic sclerosis. atsjournals.org

Skeletal Biology Models (e.g., Osteoblast Function)

JNKs are considered critical mediators of osteoblast activity in vivo. nih.gov In skeletal biology, alterations in JNK activity have been linked to phenotypes with altered osteoblast activity. nih.gov Jnk1 shows higher relative expression in osteoblasts compared to Jnk2, while Jnk3 is not expressed in bone cells. nih.gov

Studies using Jnk1−/− mice revealed a significant reduction in trabecular bone volume/total volume in both femurs and vertebrae, while Jnk2−/− mice displayed a modest osteopenia in femoral trabeculae and vertebrae. nih.gov In vitro studies with Jnk1−/− osteoblasts showed a selective defect in the late stages of osteoblast differentiation, with impaired mineralization activity. nih.gov Downstream of JNK1, phosphorylation of c-Jun is impaired in Jnk1−/− osteoblasts. nih.gov Transcriptome analysis indicated that JNK1 is necessary for the upregulation of several osteoblast-derived proangiogenic factors, such as IGF2 and VEGFa. nih.gov Consequently, JNK1 deletion resulted in a significant reduction in skeletal vasculature in mice. nih.gov These findings suggest that JNK1 is a key mediator of osteoblast function in vivo and in vitro, promoting late-stage differentiation, mineralization, and the expression of proangiogenic factors that regulate skeletal vasculature. nih.gov

The JNK pathway, as a subgroup of MAPK, is considered crucial in the metabolic regulation of osteoblasts. frontiersin.org It regulates metabolic processes in osteoblasts through its control of Runx2 differentiation and bone formation. frontiersin.org MAPK signaling has been shown to promote the expression and activity of Runx2, a transcription factor essential for osteoblast differentiation. frontiersin.orgmdpi.com Several genes involved in osteoblast differentiation, including RUNX2, SPP1, BGLAP, and COL1A1, contain AP-1 binding sites in their promoter regions, and the AP-1 transcription factor is activated by JNK. frontiersin.org

Infectious Disease Models

JNKs play important roles in infectious diseases, as microbes rely on cellular signaling pathways for effective replication. researchgate.net Previous studies have shown that JNK kinase regulates inflammatory responses during viral infections. nih.gov For instance, JNK kinase can regulate influenza A virus (IAV)-induced cytokine storms by affecting the expression of pro-inflammatory and anti-inflammatory factors. nih.gov Inhibition of JNK kinase activity significantly downregulated the expression of the inflammatory amplifier TREM1. nih.gov

Studies have also investigated JNK signaling in specific viral infections in animal models. Porcine circovirus type 2 (PCV2) infection in porcine iliac artery endothelial cells (PIECs) resulted in the activation of the JNK signaling pathway, with increased protein levels of JNK and c-Jun observed after infection. researchgate.net Nuclear translocation of c-Jun was also observed in infected cells. researchgate.net

While specific studies using this compound in infectious disease models were not prominently found, research on JNK inhibition in this context suggests a potential therapeutic avenue by modulating inflammatory responses and potentially viral replication. researchgate.netnih.gov

Multi-Tissue Systemic Analyses

Investigating the effects of JNK inhibition across multiple tissues is paramount for understanding its systemic impact and potential therapeutic applications. elifesciences.orgelifesciences.org

Hepatic Tissue Responses

The JNK signaling pathway has been studied intensively in models of liver physiology and disease. pnas.org Hepatic JNK activation has been demonstrated in various settings of ischemia/reperfusion. psu.edu

A recent study utilizing a rat model of sucrose-induced metabolic dysfunction-associated fatty liver disease (MAFLD) investigated the effects of JNK inhibition by JNK-IN-5A through multi-organ transcriptomics analysis, including hepatic tissue. nih.govelifesciences.org The study demonstrated that JNK inhibition by JNK-IN-5A effectively reduced circulating triglyceride accumulation and inflammation in rats subjected to sucrose consumption. elifesciences.org Coexpression analysis and genome-scale metabolic modeling revealed that sucrose overconsumption primarily induces transcriptional dysfunction related to fatty acid and oxidative metabolism in the liver and adipose tissues, which were largely rectified after JNK inhibition. elifesciences.orgresearchgate.net

While sucrose intake had minimal impact on skeletal muscle transcription, JNK inhibition led to substantial metabolic adaptation in this tissue. researchgate.net Importantly, transcriptional changes in skeletal muscle exhibited correlations with changes in the liver, adipose tissue, and brain tissue, suggesting coordinated roles of JNK inhibition in mitigating sucrose-induced MAFLD across these tissues. elifesciences.org

Previous in vitro studies showed that JNK-IN-5A could effectively decrease triglyceride accumulation and steatosis-related protein levels in a model simulating activated de novo lipogenesis in MAFLD patients. nih.govelifesciences.org The multi-tissue analysis in rats provided in vivo evidence of JNK-IN-5A's metabolic effects in both hepatic and extrahepatic tissues, implying a potential therapeutic strategy for diet-induced MAFLD and other metabolic complications. nih.gov

However, studies focusing on aging mice with combined conditional ablation of JNK1 and JNK2 in liver parenchymal cells revealed that aging JNK1/2-deficient mice spontaneously developed large biliary cysts originating from the biliary cell compartment. pnas.org This suggests a fundamental role for the JNK pathway in maintaining liver homeostasis and preventing biliary cyst formation during aging, highlighting the need for caution in long-term pharmacological inhibition strategies targeting the JNK pathway. pnas.org

Data Tables

| Study Model (Example) | JNK Inhibitor / Genetic Modification | Key Hepatic Finding | Source |

| Sucrose-induced MAFLD (Rat) | JNK-IN-5A | Reduced circulating triglyceride accumulation and inflammation; rectified transcriptional dysfunction in fatty acid and oxidative metabolism. | elifesciences.orgresearchgate.net |

| Aging (Mice, JNK1/2 deficient) | JNK1/2 conditional ablation | Spontaneous development of large biliary cysts. | pnas.org |

| Study Model (Example) | JNK Inhibitor / Genetic Modification | Key Pulmonary Fibrosis Finding | Source |

| Bleomycin-induced fibrosis (Mouse) | JNK1 deficiency | Protection against fibrosis; inhibited collagen deposition. | nih.govmdpi.com |

| AdTGFβ1-induced fibrosis (Mouse) | Epithelial-specific JNK1 ablation | Resistance to fibrosis; reversal of established fibrosis. | plos.orgmdpi.com |

| Bleomycin/House dust mite (Mouse) | CC-930 (JNK inhibitor) | Attenuated pulmonary fibrosis. | plos.org |

| Study Model (Example) | JNK Inhibitor / Genetic Modification | Key Skeletal Biology Finding (Osteoblast) | Source |

| In vivo (Mice, Jnk1/Jnk2 deficient) | Jnk1/Jnk2 deficiency | Reduced trabecular bone volume (Jnk1−/− > Jnk2−/−); impaired late-stage osteoblast differentiation and mineralization (Jnk1−/−). | nih.gov |

| In vitro Osteoblasts | Jnk1 deficiency | Impaired c-Jun phosphorylation; reduced expression of proangiogenic factors (IGF2, VEGFa); defect in late-stage differentiation/mineralization. | nih.gov |

| Study Model (Example) | JNK Inhibitor / Genetic Modification | Key Infectious Disease Finding | Source |

| IAV infection | JNK inhibition | Regulation of cytokine storms; downregulation of inflammatory amplifier TREM1. | nih.gov |

| PCV2 infection (PIEC cells) | N/A (observed JNK activation) | Activation of JNK signaling pathway; increased JNK and c-Jun levels; nuclear translocation of c-Jun. | researchgate.net |

Adipose Tissue Responses

Research has explored the impact of this compound on adipose tissue, particularly in the context of metabolic dysfunction. Studies in rats subjected to sucrose overconsumption have shown that JNK inhibition by JNK-IN-5A effectively reduces circulating triglyceride accumulation. Transcriptome profiling in visceral white adipose tissue (vWAT) of these rats revealed that sucrose overconsumption induced transcriptional dysfunction related to fatty acid and oxidative metabolism, which was largely rectified after JNK inhibition nih.gov. This suggests that this compound can mitigate some of the adverse metabolic changes in adipose tissue induced by high sucrose intake.

Chronic JNK activation in adipocytes is known to contribute to adipocyte insulin resistance and an increase in pro-inflammatory cytokines such as TNFα, IL-6, and IL-1ß nih.govmdpi.com. While the cited studies specifically mention the effects of JNK inhibition on triglyceride accumulation and transcriptional changes in adipose tissue, they align with the broader understanding of JNK's role in adipose tissue dysfunction and inflammation.

Skeletal Muscle Responses

The effects of this compound on skeletal muscle have also been examined in animal models. In the study involving rats on a high-sucrose diet, skeletal muscle exhibited minimal transcriptional changes in response to sucrose overconsumption. However, this tissue underwent substantial metabolic adaptation following JNK inhibition by JNK-IN-5A nih.gov. This indicates that while skeletal muscle may be less affected transcriptionally by the high-sucrose diet compared to liver and adipose tissue, JNK inhibition can still induce significant metabolic alterations in this tissue.

JNK activation in skeletal muscle has been linked to insulin resistance. Studies using skeletal muscle-specific overexpression of constitutively activated JNK in mice have shown impaired insulin action, characterized by increased phosphorylation of IRS-1 at Ser307, decreased IRS-1 levels, and reduced phosphorylation of the insulin receptor and Akt nih.gov. Conversely, pharmacological and/or physiological interventions that reduce lipid-induced JNK activation in skeletal muscle have been shown to reduce insulin resistance nih.gov. While these studies highlight the general role of JNK in skeletal muscle insulin resistance, the specific effects of this compound on insulin sensitivity in skeletal muscle were not explicitly detailed in the provided search results concerning this compound.

Further research on JNK in skeletal muscle has indicated its role in muscle remodeling and adaptation to mechanical stimuli. JNK signaling is highly sensitive to mechanical load and is proposed to play a role in the load-dependent hypertrophic response biorxiv.org. JNK has also been suggested to regulate muscle remodeling via the myostatin/SMAD pathway researchgate.net.

Brain Tissue Responses

This compound has also been investigated for its potential effects on brain tissue, particularly in the context of neurological conditions. The JNK pathway is highly active in the central nervous system and plays a critical role in both physiological and pathological conditions mdpi.com. JNK3 is an isoform predominantly expressed in the brain, cardiac muscle, and testis, while JNK1 and JNK2 are more ubiquitously expressed mdpi.compnas.org.

In the study with sucrose-fed rats treated with JNK-IN-5A, neurological tests were performed, and the treated rats exhibited no evidence of anxiety and behavior disorders elifesciences.org. This suggests that, in this specific model and at the tested doses, JNK-IN-5A did not induce overt negative neurological effects.

Other studies investigating JNK inhibition in brain tissue, though not exclusively using this compound, provide context for the potential therapeutic applications. JNK activation has been implicated in neurodegeneration in models of Alzheimer's disease and Parkinson's disease nih.govpnas.org. Inhibition of JNK has shown neuroprotective effects in brain slice models of Alzheimer's disease and in mouse models of Parkinson's disease nih.govpnas.org. For instance, JNK-IN-8, another JNK inhibitor, suppressed cerebellar granular cell death and alleviated cerebellar ataxic phenotypes in a mouse model of MICPCH syndrome mdpi.com. These findings suggest that targeting the JNK pathway with inhibitors like this compound could hold promise for treating neurodegenerative conditions by reducing neuronal apoptosis and improving neurological function.

Molecular Pathways and Downstream Effectors Modulated by Jnk in 5

Transcription Factor Regulation

FoxO Activation

JNK-IN-5 is implicated in the activation of the Forkhead box O (FoxO) family of transcription factors, which are crucial regulators of cellular processes such as apoptosis, cell cycle arrest, and resistance to oxidative stress. The activation of FoxO by the JNK pathway is a nuanced process.

Under conditions of oxidative stress, the JNK pathway can lead to the phosphorylation of FOXO4 at threonine residues T447 and T451. nih.gov This phosphorylation is instrumental in the nuclear translocation of FOXO4, thereby enhancing its transcriptional activity. nih.govspandidos-publications.com Once in the nucleus, activated FOXO4 can upregulate the expression of genes encoding antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalase, which helps to mitigate cellular damage from reactive oxygen species (ROS). nih.gov

Conversely, in neuronal contexts, JNK signaling can act as a negative regulator of FoxO-dependent autophagy. nih.gov This dual regulatory role highlights the context-dependent nature of JNK's influence on FoxO activity. This compound, by modulating JNK activity, can therefore influence these downstream effects on FoxO-mediated gene expression and cellular homeostasis.

p53 Pathway Crosstalk

The tumor suppressor protein p53 is a critical node in the cellular response to DNA damage and other stressors, and its activity is closely intertwined with the JNK signaling pathway. The JNK pathway can directly impact the stability and activity of p53.

Activation of the JNK signaling cascade has been shown to stabilize p53. nih.gov This is achieved, in part, by JNK-mediated phosphorylation of p53, which can disrupt the interaction between p53 and its negative regulator, the E3 ubiquitin ligase MDM2. nih.gov The dissociation from MDM2 prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to its accumulation and enhanced transcriptional activity. nih.gov

Furthermore, the JNK isoforms JNK1 and JNK2 have been shown to cooperate in the activation of the p53 apoptotic pathway. researchgate.netuniprot.org Studies have revealed a mechanism where JNK1 phosphorylates and activates JNK2, which then directly phosphorylates p53 at Serine 6, a key step in initiating apoptosis. researchgate.netuniprot.org However, there is also evidence suggesting that JNK can act as a negative regulator of p53-dependent senescence, indicating a complex and context-specific relationship. pnas.org By influencing JNK, this compound can thus modulate these critical aspects of p53-mediated tumor suppression and apoptosis.

STAT3, BRAF, EPHA2, and Egr-1 Interactions

This compound's influence extends to other significant signaling molecules, including STAT3, BRAF, and EPHA2, which are often implicated in cancer progression.

EPHA2: The EphA2 receptor tyrosine kinase is overexpressed in several cancers, and its activity can be modulated by the JNK pathway. nih.gov JNK signaling has been shown to mediate EPHA2-dependent tumor cell proliferation and motility in non-small cell lung cancer. nih.gov Inhibition of the JNK pathway can lead to a decrease in the phosphorylation of c-JUN, a downstream target of JNK, which in turn affects EPHA2-driven cellular behaviors. nih.gov

STAT3 and BRAF: The STAT3 transcription factor and the BRAF serine/threonine kinase are key components of pathways that regulate cell growth and proliferation. While direct modulation of STAT3 and BRAF by this compound is an area of ongoing research, crosstalk between the JNK and STAT3 pathways has been documented. nih.gov For instance, in the context of BRAF inhibitor resistance in melanoma, a vital EGFR-SFK-STAT3 axis has been identified, and JNK signaling can be intertwined with these resistance mechanisms. mdpi.comencyclopedia.pub

Interactions with the early growth response protein 1 (Egr-1) are also plausible given the role of JNK in regulating transcription factors, though specific data on this compound's direct effect on Egr-1 is less defined.

| Interacting Protein | Cellular Process Modulated |

| FoxO4 | Nuclear translocation and transcriptional activation in response to oxidative stress. nih.govspandidos-publications.com |

| p53 | Stabilization, increased transcriptional activity, and potentiation of apoptosis. nih.govnih.gov |

| EPHA2 | Tumor cell proliferation and motility. nih.gov |

| STAT3 | Potential crosstalk in cancer-related signaling pathways. nih.gov |

| BRAF | Potential involvement in resistance mechanisms to targeted therapies. encyclopedia.pubresearchgate.net |

Scaffolding Protein Interactions

The specificity and efficiency of MAPK signaling pathways, including the JNK cascade, are heavily reliant on scaffolding proteins that bring together kinases and their substrates.

JIP Family Binding

The JNK-interacting proteins (JIPs) are a family of scaffolding proteins that are central to the regulation of the JNK signaling module. researchgate.net JIP1, in particular, facilitates the activation of JNK by creating a proximity effect between JNK and its upstream kinases, such as MKK4 and MKK7. pnas.orgportlandpress.com

The interaction between JNK and JIP1 is mediated by a specific D-domain on JIP1. pnas.org Small molecules and peptide inhibitors that mimic this D-domain can competitively inhibit the JNK-JIP1 interaction, thereby suppressing JNK signaling. pnas.orgnih.gov this compound likely functions through a similar mechanism, targeting the substrate-binding site on JNK to disrupt its interaction with JIP family members and other substrates. This mode of inhibition offers a higher degree of specificity compared to ATP-competitive inhibitors that target the highly conserved kinase domain. h1.co

Subcellular Localization and Organellar Targets

The biological effects of JNK signaling are also determined by the subcellular localization of the activated kinases. JNK can translocate to different cellular compartments, including the mitochondria, to interact with specific target proteins.

Mitochondrial Protein Interactions (e.g., SAB, Bcl-2 Family)

A critical aspect of JNK-mediated apoptosis involves its translocation to the mitochondria. The outer mitochondrial membrane protein, SH3BP5, also known as Sab, serves as a docking site for activated JNK on the mitochondria. nih.govmdpi.com

The binding of phosphorylated JNK to Sab is a key event in the induction of mitochondrial-dependent cell death. nih.gov This interaction can lead to a sustained activation of JNK at the mitochondrial surface, resulting in increased production of reactive oxygen species and the modulation of Bcl-2 family proteins. mdpi.comnih.gov For instance, JNK can phosphorylate Bcl-2, which can inhibit its anti-apoptotic function. nih.gov By preventing the localization of JNK to the mitochondria, the pro-apoptotic signals mediated by the JNK-Sab interaction can be attenuated. nih.gov this compound, by inhibiting JNK, can therefore prevent these mitochondrial events and the subsequent activation of the intrinsic apoptotic pathway.

| Organelle | Interacting Protein | Downstream Effect |

| Mitochondria | SAB (SH3BP5) | Docking of activated JNK, sustained JNK activation, increased ROS production. mdpi.comnih.govresearchgate.net |

| Mitochondria | Bcl-2 Family | Phosphorylation and modulation of anti-apoptotic function. nih.gov |

Insufficient Published Data on this compound for a Comprehensive Review

Following a thorough investigation of scientific literature and databases, it has been determined that there is currently insufficient specific, publicly available research on the chemical compound this compound to generate the detailed article as requested. The user's instructions to focus solely on this compound and adhere to a strict outline covering its specific effects on cytoskeletal proteins and crosstalk with numerous signaling pathways (NF-κB, PI3K/AKT, ERK, TGF-β, Wnt) cannot be met with the required scientific accuracy and depth.

The majority of existing research focuses on the broader c-Jun N-terminal kinase (JNK) signaling pathway in general, rather than the specific effects of the inhibitor this compound. While the JNK pathway itself is extensively studied and known to interact with the outlined molecular networks, attributing these general functions directly to this compound without specific experimental evidence would be speculative and would not adhere to the instructions for a scientifically accurate, authoritative article.

Some recent preclinical studies have utilized a closely related compound, JNK-IN-5A , primarily in the context of metabolic diseases. This research offers some specific insights:

Metabolic and Inflammatory Pathways: In a rat model of diet-induced metabolic dysfunction, JNK-IN-5A was shown to reduce circulating triglyceride accumulation and inflammation. nih.govelifesciences.orgresearchgate.netbiorxiv.orgdiva-portal.org The compound was found to reverse a significant portion of the transcriptional changes related to fatty acid and oxidative metabolism that were induced by a high-sucrose diet. nih.govelifesciences.orgresearchgate.netbiorxiv.orgdiva-portal.org

Gene Expression: Treatment with JNK-IN-5A has been shown to modulate the expression of genes related to metabolic processes. nih.govelifesciences.orgresearchgate.netbiorxiv.orgdiva-portal.org In one study, it was found to decrease the expression of Pyruvate Kinase L/R (PKLR) and Fatty Acid Synthase (FASN), key proteins in metabolic pathways. tandfonline.com

Downstream JNK Signaling: An investigation into the mechanism of action for JNK-IN-5A in liver cancer cells confirmed its effect on the JNK pathway. nih.gov Treatment with JNK-IN-5A led to a decreased protein expression of JUN (c-Jun), a primary downstream target of JNK, as well as STAT1 and PKLR. nih.gov

While this information on JNK-IN-5A is valuable, it does not provide the specific data required to populate the requested sections on cytoskeletal protein modulation or crosstalk with the NF-κB, PI3K/AKT, ERK, TGF-β, and Wnt signaling pathways. The available data is centered on metabolism and inflammation, and even within that scope, it does not offer the level of detail necessary for the comprehensive article structure provided.

Therefore, the creation of a thorough and scientifically rigorous article that adheres strictly to the provided outline and focuses exclusively on this compound is not feasible at this time due to the limited scope of published research.

Crosstalk with Other Signaling Networks

Toll-like Receptor Signaling

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the cellular response to a variety of stress signals, including inflammatory cytokines and pathogen-associated molecular patterns (PAMPs). Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing PAMPs and initiating an inflammatory response. The interplay between the JNK pathway and TLR signaling is well-established, with JNK acting as a key downstream effector of TLR activation. While direct studies specifically investigating the effects of this compound on the Toll-like Receptor (TLR) signaling pathway are not extensively available in the current body of scientific literature, its mechanism of action as a JNK inhibitor allows for informed hypotheses regarding its potential modulatory effects.

Activation of TLRs by their respective ligands, such as lipopolysaccharide (LPS) for TLR4, triggers a signaling cascade that leads to the activation of several downstream pathways, including the mitogen-activated protein kinase (MAPK) pathways, of which JNK is a member. This activation is crucial for the production of pro-inflammatory cytokines and the orchestration of an effective immune response.

It is hypothesized that by inhibiting JNK phosphorylation, this compound could potentially interfere with the TLR signaling cascade at a critical juncture. The activation of JNK downstream of TLRs is mediated by a series of upstream kinases, including TGF-β-activated kinase 1 (TAK1). TAK1 is a key signaling node that integrates signals from various TLRs and activates both the JNK and the nuclear factor-kappa B (NF-κB) pathways. Therefore, the inhibition of JNK by this compound would likely lead to the attenuation of the inflammatory response initiated by TLR activation.

The downstream effectors of the TLR signaling pathway that could be modulated by this compound are numerous and play pivotal roles in the inflammatory process. One of the primary downstream targets of JNK is the transcription factor activator protein-1 (AP-1). AP-1 is a dimeric protein complex that, upon activation, translocates to the nucleus and induces the transcription of a wide array of genes, including those encoding for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By preventing the activation of JNK, this compound would consequently be expected to inhibit the activation of AP-1 and the subsequent expression of these inflammatory mediators.

Furthermore, there is evidence of crosstalk between the JNK and NF-κB signaling pathways downstream of TLR activation. While these pathways can be activated in parallel, JNK signaling can also influence NF-κB activity. By inhibiting JNK, this compound could potentially have an indirect modulatory effect on NF-κB-mediated gene expression, although the precise nature of this interaction can be complex and context-dependent.

The potential modulatory effects of this compound on the TLR signaling pathway are summarized in the table below. It is important to reiterate that these are hypothesized effects based on the known role of JNK in TLR signaling and the mechanism of action of JNK inhibitors, pending direct experimental validation with this compound.

| Signaling Component | Normal Function in TLR Pathway | Potential Effect of this compound |

| JNK Phosphorylation | Activated downstream of TLR engagement, mediated by upstream kinases like TAK1. | Direct inhibition of JNK phosphorylation. |

| AP-1 Activation | JNK phosphorylates and activates c-Jun, a key component of the AP-1 transcription factor. | Reduced activation of AP-1. |

| Pro-inflammatory Cytokine Gene Expression (e.g., TNF-α, IL-6) | AP-1 and other transcription factors drive the expression of these genes. | Downregulation of pro-inflammatory cytokine production. |

| NF-κB Signaling | JNK can modulate NF-κB activity through crosstalk mechanisms. | Potential indirect modulation of NF-κB-dependent gene expression. |

Future Directions in Jnk in 5 Research

Exploring Isoform-Specific Targeting Strategies

The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3, encoded by distinct genes. mdpi.commdpi.comtandfonline.com While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testis. mdpi.commdpi.comtandfonline.com Research indicates that these isoforms can have distinct, and sometimes opposing, roles in cellular processes and disease pathogenesis. mdpi.commdpi.commmsl.czresearchgate.netfrontiersin.org For instance, studies in pancreatic cancer have shown a tumor-promoting phenotype after JNK2 knockdown, while JNK1 knockdown appeared to reduce the malignant potential. frontiersin.org In mouse embryonic fibroblasts, JNK1 was shown to promote proliferation, while JNK2 acted as a negative regulator. researchgate.net

Current JNK inhibitors, including some early compounds, have faced limitations in achieving high isoform specificity, leading to potential off-target effects. mdpi.comresearchgate.net Future research with JNK-IN-5 and novel inhibitors is crucial to develop compounds that can selectively target individual JNK isoforms. This requires a clearer understanding of the JNK1-, JNK2-, and JNK3-specific roles in various tissues and disease states. mdpi.comresearchgate.net Developing more selective inhibitors would allow researchers to dissect the precise contributions of each isoform to specific biological outcomes and potentially lead to therapies with improved efficacy and reduced side effects. mdpi.comresearchgate.net

Investigation of Context-Dependent Biological Roles

The biological outcomes of JNK activation are highly dependent on the cellular context, the nature of the stimulus, the duration of activation, and the activity of other signaling pathways. mmsl.czgenesandcancer.complos.org JNK signaling can mediate both cell survival and apoptosis, highlighting its complex and often contradictory roles. mmsl.czgenesandcancer.com For example, JNK has been shown to promote apoptosis in some contexts while inhibiting it in others. genesandcancer.com In cancer, JNK signaling can act as both a tumor suppressor and a tumor promoter depending on the specific cancer type and cellular environment. mdpi.comfrontiersin.org

Future research with this compound needs to delve deeper into these context-dependent roles. Understanding how this compound modulates JNK activity in different cell types, under varying stress conditions, and in the presence of other signaling pathway modulators is essential. This involves investigating the upstream activators and downstream targets of JNK in specific biological contexts to predict and control the effects of JNK inhibition. genesandcancer.commdpi.comnih.gov Studies utilizing advanced cellular models, including co-culture systems and 3D tissue models, can provide valuable insights into the intricate interplay of JNK signaling within its environment.

Synergistic Combination Research Strategies

Given the complex nature of diseases involving JNK signaling and the potential for compensatory pathways to limit the effectiveness of single-agent JNK inhibition, exploring synergistic combination strategies is a critical future direction. Combining JNK inhibitors with other therapeutic agents that target different pathways involved in disease progression or resistance mechanisms holds significant promise. nih.govaacrjournals.orgcancerbiomed.org

Research has already begun to explore the synergistic effects of JNK inhibitors with chemotherapy agents in cancer. aacrjournals.orgacs.org For instance, studies have shown that JNK inhibition can sensitize colon cancer cells to DNA-damaging agents and enhance the efficacy of chemotherapy in lung cancer cells, although the effect can be dependent on the concentration of the chemotherapeutic agent. aacrjournals.orgacs.org Future research should focus on identifying optimal drug combinations involving this compound for specific diseases, determining the underlying mechanisms of synergy, and optimizing dosing and scheduling to maximize therapeutic benefit while minimizing toxicity. nih.govcancerbiomed.org This could involve high-throughput screening of drug libraries in combination with this compound in relevant disease models.

Development of Novel Research Probes and Tool Compounds

The development of highly selective and potent research probes and tool compounds is fundamental to advancing the understanding of JNK signaling. While this compound and other inhibitors have been valuable tools, the need for more specific agents, particularly those targeting individual isoforms or specific JNK-protein interactions, remains. mdpi.comnih.govresearchgate.net

Future research should focus on designing and synthesizing novel JNK inhibitors with improved isoform selectivity and reduced off-target activity. mdpi.comresearchgate.netinnovareacademics.in This could involve structure-based drug design approaches, utilizing knowledge of JNK protein structures and binding sites. nih.govnih.govinnovareacademics.in Furthermore, developing probes that can monitor JNK activity in real-time or track the distribution and engagement of inhibitors in living systems would be invaluable for research. nih.govacs.org Novel tool compounds could also be designed to target specific aspects of JNK signaling, such as its interaction with scaffolding proteins like JIP1, which are known to organize JNK signaling modules. nih.govnih.gov

Systems-Level Understanding of this compound Effects

A comprehensive understanding of the effects of this compound requires moving beyond studying individual components of the JNK pathway to investigate its impact at a systems level. JNK signaling is part of a complex network of interacting pathways that regulate diverse cellular functions. nih.gov Perturbing JNK activity with inhibitors like this compound can have widespread effects on cellular transcriptomics, proteomics, and metabolomics. elifesciences.orgelifesciences.orgnih.gov

Q & A

Q. What are the established cellular and biochemical assays used to evaluate JNK-IN-5's inhibitory activity?

this compound is assessed using a combination of biochemical and cellular assays. Key methods include:

- Pulse-chase assays : To confirm covalent binding kinetics, cells (e.g., A375 melanoma) are treated with this compound, followed by ATP-biotin labeling. JNK protection from subsequent biotinylation is quantified via Western blotting .

- IC50 determination : Dose-response curves in kinase activity assays (e.g., JNK1/2/3 inhibition) using recombinant enzymes. For example, this compound shows nanomolar IC50 values, distinguishing it from non-covalent inhibitors like JNK-IN-6 .

- Selectivity profiling : KiNativ chemical proteomics screens 200+ kinases in cell lysates to identify off-target interactions. JNK isoforms are primary targets, but IRAK1 and lipid kinases (e.g., PIK3C3) may show weaker binding .

Q. How does this compound's mechanism of action differ from non-covalent JNK inhibitors?

this compound is a covalent inhibitor targeting the conserved Cys116 residue in JNK's ATP-binding pocket. Unlike reversible inhibitors (e.g., SP600125), covalent binding ensures prolonged target engagement, validated by ATP-biotin displacement assays and irreversible kinase inactivation kinetics . This mechanism necessitates longer pre-incubation times (1–5 hours) in cellular studies to achieve full JNK blockade .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound's in vitro kinase selectivity profiles and observed cellular effects?

Discrepancies often arise due to differences between purified kinase assays and cellular contexts. Methodological strategies include:

- Orthogonal validation : Combine KiNativ proteomics with functional assays (e.g., Pellino E3 ligase activity for IRAK1 inhibition). For instance, JNK-IN-7 binds IRAK1 at 10 nM (KiNativ) but requires 10 μM to fully inhibit Pellino activity, suggesting off-target effects or compensatory pathways .

- Kinase-dead mutants : Express Cys116Ala JNK mutants in cells to confirm target specificity. Lack of inhibition in mutants supports on-target effects .

- Time-resolved assays : Monitor delayed cellular responses (e.g., phospho-c-Jun levels) to account for covalent modification kinetics .

Q. What experimental strategies are recommended for detecting off-target effects of this compound in complex biological systems?

- Broad-spectrum profiling : Use chemoproteomics (e.g., KiNativ) alongside transcriptomics or phosphoproteomics to identify secondary targets or pathway modulation .

- Negative controls : Include non-covalent inhibitors (e.g., JNK-IN-6) in parallel experiments. For example, JNK-IN-6 fails to protect JNK from ATP-biotin labeling in pulse-chase assays, highlighting this compound's covalent mechanism .

- Dose-response titrations : Compare IC50 values across assays. A >10-fold difference between biochemical and cellular IC50s may indicate off-target interactions or poor cell permeability .

Q. How should researchers design studies to address contradictory data on this compound's selectivity across kinase families?

- Sequence alignment analysis : Identify kinases with homologous Cys residues near the ATP pocket. For example, IRAK1 shares structural similarity with JNK1 at the binding site, explaining its cross-reactivity .

- Functional redundancy testing : Knock out putative off-target kinases (e.g., IRAK1) using CRISPR/Cas9 to isolate JNK-specific phenotypes .

- Cross-validation with orthogonal inhibitors : Compare results with structurally distinct JNK inhibitors to distinguish class-specific effects from compound artifacts .

Methodological Considerations

Q. What statistical and reproducibility criteria are critical for this compound studies?

- Sample size justification : Use power analysis to determine cohort sizes, especially for phenotypic assays (e.g., apoptosis or migration studies).

- Replication : Include biological triplicates in proteomics and triplicate technical replicates in kinase assays .

- Data transparency : Report raw data (e.g., Western blot densitometry) and processing steps (e.g., normalization to loading controls) in supplementary materials .

Q. How can researchers optimize experimental conditions for this compound in primary cell models?

- Pre-treatment duration : Conduct time-course experiments (1–24 hours) to identify the minimum incubation time for maximal JNK inhibition .

- Solvent controls : Use DMSO vehicle controls at matching concentrations to rule out solvent-induced cytotoxicity.

- Cell-type-specific validation : Test this compound in multiple cell lines (e.g., A375, HEK293) to assess context-dependent efficacy .

Data Interpretation Frameworks

Q. What analytical frameworks are suitable for reconciling this compound's biochemical potency with variable cellular outcomes?

- Systems pharmacology modeling : Integrate kinetic parameters (e.g., kon/koff rates) with cellular pharmacokinetics to predict target occupancy over time .

- Pathway enrichment analysis : Use tools like Gene Set Enrichment Analysis (GSEA) to identify JNK-dependent vs. off-target signaling nodes in transcriptomic datasets .

Q. How should researchers handle conflicting data between covalent modification assays and functional readouts?

- Multi-parametric analysis : Correlate covalent binding (via Western blot) with functional endpoints (e.g., cytokine production) in the same samples.

- Protease protection assays : Confirm intracellular target engagement by comparing JNK degradation rates in treated vs. untreated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.